molecular formula C18H22N2 B14737701 1,4-Bis(4-methylphenyl)piperazine CAS No. 3367-48-4

1,4-Bis(4-methylphenyl)piperazine

Cat. No.: B14737701
CAS No.: 3367-48-4
M. Wt: 266.4 g/mol
InChI Key: STXVIIFFMIFKSD-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylphenyl)piperazine is a chemical compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two 4-methylphenyl groups attached to the piperazine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. For example, it may interact with histamine receptors, serotonin receptors, or other neurotransmitter receptors, influencing cellular signaling pathways . The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,4-Bis(4-methylphenyl)piperazine can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can affect its reactivity and interactions with biological targets. The presence of 4-methylphenyl groups provides distinct steric and electronic effects, making it a valuable compound for various scientific research applications.

Properties

CAS No.

3367-48-4

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1,4-bis(4-methylphenyl)piperazine

InChI

InChI=1S/C18H22N2/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3

InChI Key

STXVIIFFMIFKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C

Origin of Product

United States

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